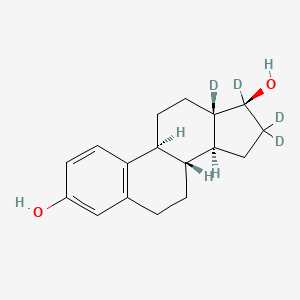
Glucobrassicanapin (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucobrassicanapin (potassium) is a naturally occurring glucosinolate found in various Brassica species, such as Brassica rapa and Brassica napus. It is a sulfur-containing compound known for its potential health benefits and role in plant defense mechanisms. The compound is characterized by its unique structure, which includes a 4-pentenyl side chain attached to a glucosinolate core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glucobrassicanapin (potassium) can be synthesized through the extraction of glucosinolates from Brassica plants. The process involves the following steps:
Extraction: The plant material is homogenized and extracted using a suitable solvent, such as methanol or water.
Purification: The extract is purified using techniques like solid-phase extraction or ion-exchange chromatography to isolate the glucosinolates.
Conversion: The isolated glucosinolates are then converted to their potassium salt form by reacting with potassium hydroxide.
Industrial Production Methods
Industrial production of glucobrassicanapin (potassium) typically involves large-scale extraction from Brassica crops. The process is optimized for high yield and purity, utilizing advanced extraction and purification techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) for precise quantification and isolation .
Análisis De Reacciones Químicas
Types of Reactions
Glucobrassicanapin (potassium) undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, and thiocyanates.
Oxidation: Involves the addition of oxygen to the compound, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Isothiocyanates: Known for their potential anticancer properties.
Nitriles: Often formed as by-products during hydrolysis.
Sulfoxides and Sulfones: Formed during oxidation reactions.
Aplicaciones Científicas De Investigación
Glucobrassicanapin (potassium) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucosinolates in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its impact on herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals with enhanced health benefits
Mecanismo De Acción
The mechanism of action of glucobrassicanapin (potassium) involves its hydrolysis by the enzyme myrosinase to produce bioactive compounds such as isothiocyanates. These bioactive compounds exert their effects through various molecular targets and pathways, including:
Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells, leading to apoptosis.
Detoxification Enzymes: Modulating the activity of phase I and phase II detoxification enzymes.
Antioxidant Pathways: Enhancing the activity of antioxidant enzymes to reduce oxidative stress
Comparación Con Compuestos Similares
Glucobrassicanapin (potassium) is similar to other glucosinolates such as gluconapin, glucoraphanin, and sinigrin. it is unique due to its specific 4-pentenyl side chain, which influences its biological activity and health benefits. Here is a comparison with similar compounds:
Gluconapin: Contains a 3-butenyl side chain and is also found in Brassica species.
Glucoraphanin: Known for its potent anticancer properties and presence in broccoli.
Sinigrin: Found in mustard seeds and known for its pungent flavor and potential health benefits .
Propiedades
Fórmula molecular |
C12H20KNO9S2 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate |
InChI |
InChI=1S/C12H21NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+;/m1./s1 |
Clave InChI |
ORTNBYUDHZJOHO-SNPNTKKDSA-M |
SMILES isomérico |
C=CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canónico |
C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)









